Isopentenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isopentenol can be synthesized through several methods, including chemical synthesis and biotechnological approaches. One common chemical synthesis method involves the hydroformylation of isoprene, followed by hydrogenation. This process typically requires catalysts such as rhodium complexes and specific reaction conditions to achieve high yields .

Industrial Production Methods: Industrial production of this compound has increasingly focused on biotechnological methods due to their sustainability and environmental benefits. Metabolic engineering of microorganisms like Escherichia coli has been employed to produce this compound via the mevalonate pathway.

Análisis De Reacciones Químicas

Biosynthetic Conversion to Isoprenoid Precursors

Isopentenol serves as a substrate in the This compound utilization pathway (IUP) , enabling microbial production of terpenoids. Key reactions include:

-

Phosphorylation :

This compound+ATPCKIsopentenyl phosphate IP +ADP

this compound is phosphorylated by choline kinase (CK) to form isopentenyl phosphate (IP). -

Diphosphorylation :

IP+ATPIPKIPP DMAPP+ADP

IP is further phosphorylated by isopentenyl phosphate kinase (IPK) to yield isopentenyl pyrophosphate (IPP) or dimethylallyl pyrophosphate (DMAPP):Key Data :

-

In Escherichia coli, this pathway achieved 764 mg/L geranate from 2 g/L isopentenols (1:1 isoprenol:prenol) via oxidation by Castellaniella defragrans dehydrogenases .

-

Cell-free systems using IUP produced 220 mg/L taxadiene (a diterpene) in 9 hours, with choline kinase identified as the rate-limiting enzyme .

-

Enzymatic Oxidation to Geranate

This compound-derived geraniol undergoes sequential oxidation:

-

Geraniol → Geranial : Catalyzed by alcohol dehydrogenase (ADH).

-

Geranial → Geranic acid : Catalyzed by aldehyde dehydrogenase (ALDH).

GeraniolADHGeranialALDHGeranateOptimization :

Inhibition of Energy Metabolism in Eukaryotic Systems

In Saccharomyces cerevisiae, this compound suppresses the TCA cycle and oxidative phosphorylation while upregulating substrate-level phosphorylation :

-

Key Findings :

Reactivity with Hydroxyl Radicals (OH·)

This compound derivatives (e.g., substituted phenols) react with OH· radicals, critical in atmospheric and wastewater chemistry :

-

Rate Constants :

Compound kOH (298 K, 10−12 cm3/molecule/s) Temperature Dependence Phenol 2.9 ± 0.3 k∝T−1.2 3-Methylcatechol 5.1 ± 0.5 k∝T−1.5

Industrial-Scale Hydrolysis and Byproduct Formation

This compound hydrolysis in engineered pathways faces challenges:

-

Undesired Hydrolysis : Endogenous phosphatases in E. coli convert IPP to this compound, reducing yields .

IPPPhosphatasesThis compound+Pi -

Mitigation : Knockout of aphA (alkaline phosphatase) increased this compound titer by 15-fold .

Substrate Specificity of Dehydrogenases

Alcohol/aldehyde dehydrogenases exhibit broad substrate tolerance:

-

Activity Toward Isoprenoid Alcohols :

Aplicaciones Científicas De Investigación

Biotechnological Production of Terpenoids

Isopentenol serves as a precursor in the biosynthesis of terpenoids, which are valuable natural products used in pharmaceuticals, fragrances, and food additives. Recent studies have demonstrated the potential of engineered microbial systems, particularly Escherichia coli and Saccharomyces cerevisiae, to utilize this compound for enhanced terpenoid production.

Case Study: this compound Utilization Pathway (IUP)

A novel pathway termed the this compound Utilization Pathway has been developed to convert isopentenols into geranate, an important isoprenoid compound. This pathway involves two key enzymatic steps that phosphorylate isoprenol into isopentenyl phosphate and subsequently into isopentenyl diphosphate (IPP) or dimethylallyl diphosphate (DMAPP) .

Table 1: Summary of IUP Performance in E. coli

| Strain | This compound Concentration (g/L) | Geranate Production (mg/L) | Growth Rate (OD600) |

|---|---|---|---|

| GE01 | 1.5 | 750 | 1.12 |

| Wild Type | N/A | N/A | 0.85 |

This table illustrates the efficiency of the IUP in converting this compound to geranate compared to wild-type strains.

Biofuel Production

This compound has garnered attention as a potential biofuel due to its favorable combustion properties compared to traditional biofuels like ethanol. It exhibits higher energy density, better knock resistance, and improved low-temperature fluidity .

Case Study: Biofuel Production Efficiency

Research indicates that metabolic engineering can enhance the production of isopentenols in microbial systems. For instance, E. coli has been optimized for high-yield production of isopentenols from renewable feedstocks, presenting an environmentally friendly alternative to petroleum-based fuels .

Table 2: Comparison of Biofuel Properties

| Property | This compound | Ethanol |

|---|---|---|

| Energy Density (MJ/L) | 36 | 30 |

| Octane Number | 105 | 100 |

| Low-Temperature Fluidity | Excellent | Good |

Chemical Synthesis Applications

In synthetic chemistry, this compound serves as a versatile building block for various chemical compounds, including rubber and adhesives. Its derivatives are utilized in producing pharmaceuticals and agrochemicals .

Case Study: Rubber Production

Approximately 95% of industrially produced isoprene—a compound closely related to this compound—is used for rubber synthesis. The transition towards bio-based isoprene production from isopentenols could significantly reduce reliance on fossil fuels and mitigate environmental impact .

Challenges and Future Directions

Despite its promising applications, the commercial viability of this compound production faces challenges such as yield optimization and cost-effectiveness in microbial systems. Ongoing research focuses on improving metabolic pathways and exploring diverse feedstocks for sustainable production.

Table 3: Overview of Research Directions

| Research Focus | Description |

|---|---|

| Pathway Engineering | Enhancing IUP for higher yield |

| Feedstock Diversification | Utilizing agricultural waste products |

| Process Optimization | Streamlining fermentation processes |

Mecanismo De Acción

The mechanism of action of isopentenol involves its role as an intermediate in the biosynthesis of isoprenoids. It is converted into isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) through enzymatic reactions. These compounds are then utilized in the synthesis of various terpenoids and other isoprenoids, which play crucial roles in cellular processes such as membrane structure, hormone regulation, and electron transport .

Comparación Con Compuestos Similares

Isopentenol is often compared with other similar compounds such as prenol and isoprenol. These compounds share structural similarities but differ in their chemical properties and applications:

Uniqueness of this compound: this compound stands out due to its higher energy density and better combustion properties, making it a more efficient biofuel compared to prenol and isoprenol. Additionally, its role as a versatile precursor in the synthesis of various industrial chemicals highlights its importance in both research and industrial applications .

Propiedades

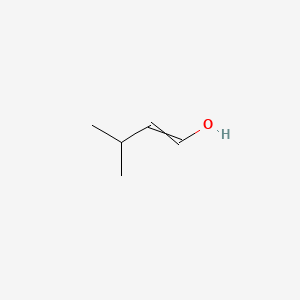

Fórmula molecular |

C5H10O |

|---|---|

Peso molecular |

86.13 g/mol |

Nombre IUPAC |

3-methylbut-1-en-1-ol |

InChI |

InChI=1S/C5H10O/c1-5(2)3-4-6/h3-6H,1-2H3 |

Clave InChI |

QVDTXNVYSHVCGW-UHFFFAOYSA-N |

SMILES |

CC(C)C=CO |

SMILES canónico |

CC(C)C=CO |

Sinónimos |

isopentenol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.